molecular formula C7H19N3 B6237810 3-(2-aminoethyl)pentane-1,5-diamine CAS No. 460078-00-6

3-(2-aminoethyl)pentane-1,5-diamine

Cat. No. B6237810
CAS RN: 460078-00-6
M. Wt: 145.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Aminoethyl)pentane-1,5-diamine, also known as 3-aminoethylpiperazine (AEP) or AEPPD, is an organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and other polar solvents. It is produced in the laboratory by the reaction between 1,5-diaminopentane and ethylenediamine. AEP is used in various scientific applications such as drug research, biochemistry, and cell culture.

Scientific Research Applications

AEP is a versatile compound that is widely used in scientific research. It is used in drug research, biochemistry, and cell culture. It is used in drug research to study the effects of drugs on cells and organisms. It is also used in biochemistry to study the structure and function of proteins, enzymes, and other biomolecules. In cell culture, it is used to study the effects of drugs on cell growth and development.

Mechanism of Action

AEP is believed to act as a chelating agent, binding to metal ions such as calcium, magnesium, and iron. It has also been shown to bind to other molecules such as nucleic acids and proteins. This binding is thought to be responsible for its effects on cells and organisms.
Biochemical and Physiological Effects
AEP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to reduce inflammation and to act as an antioxidant. In addition, it has been shown to have antinociceptive and anti-cancer effects.

Advantages and Limitations for Lab Experiments

AEP has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also easy to handle and store. In addition, it has a wide range of applications in scientific research. However, there are some limitations to its use. It is not very soluble in non-polar solvents and it can be toxic in high concentrations.

Future Directions

There are several potential future directions for AEP research. It could be used to study the effects of drugs on cells and organisms. It could also be used to study the structure and function of proteins, enzymes, and other biomolecules. In addition, it could be used to study the effects of drugs on cell growth and development. Finally, it could be used to study the effects of AEP on inflammation, pain, and cancer.

Synthesis Methods

AEP is synthesized by the reaction between 1,5-diaminopentane and ethylenediamine. This reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction is carried out at a temperature of 70-80°C for 1-2 hours. The resulting product is a white crystalline solid that is soluble in water and other polar solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-aminoethyl)pentane-1,5-diamine involves the reaction of 1,5-dibromopentane with ethylenediamine in the presence of a base to form 3-(2-bromoethyl)pentane-1,5-diamine. This intermediate is then reacted with ammonia in the presence of a reducing agent to yield the final product.", "Starting Materials": [ "1,5-dibromopentane", "ethylenediamine", "ammonia", "reducing agent", "base" ], "Reaction": [ "Step 1: 1,5-dibromopentane is reacted with ethylenediamine in the presence of a base, such as sodium hydroxide, to form 3-(2-bromoethyl)pentane-1,5-diamine.", "Step 2: The intermediate 3-(2-bromoethyl)pentane-1,5-diamine is then reacted with ammonia in the presence of a reducing agent, such as sodium borohydride, to yield 3-(2-aminoethyl)pentane-1,5-diamine.", "Step 3: The final product is purified through recrystallization or column chromatography." ] }

CAS RN

460078-00-6

Product Name

3-(2-aminoethyl)pentane-1,5-diamine

Molecular Formula

C7H19N3

Molecular Weight

145.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.